molecular formula C17H19NO6 B12202183 4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid

Cat. No.: B12202183
M. Wt: 333.3 g/mol
InChI Key: LCALZOVLJCVOJH-UHFFFAOYSA-N
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Description

4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl propanoic acid and butanoic acid derivatives.

    Coupling Reaction: The chromen-2-one derivative is coupled with butanoic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes:

    Scaling Up: Using larger reactors and optimizing the concentration of reactants.

    Automation: Employing automated systems for precise control of reaction parameters.

    Purification: Utilizing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of chromen-2-one derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of chromen-2-one derivatives with hydroxyl functionalities.

    Substitution: Formation of chromen-2-one derivatives with various substituted groups.

Scientific Research Applications

4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cellular stress responses and immune regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl propanoic acid
  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)propanoic acid

Uniqueness

4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is unique due to its specific structural features that combine the chromen-2-one core with a butanoic acid moiety. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-10-12-5-4-11(19)9-14(12)24-17(23)13(10)6-7-15(20)18-8-2-3-16(21)22/h4-5,9,19H,2-3,6-8H2,1H3,(H,18,20)(H,21,22)

InChI Key

LCALZOVLJCVOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCCCC(=O)O

Origin of Product

United States

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